molecular formula C28H28ClN3O3S B12632488 2-{3-[2-(4-chlorophenyl)ethyl]-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide

2-{3-[2-(4-chlorophenyl)ethyl]-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide

Cat. No.: B12632488
M. Wt: 522.1 g/mol
InChI Key: GFKNWNPYLYVCTL-UHFFFAOYSA-N
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Description

2-{3-[2-(4-chlorophenyl)ethyl]-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a unique structure that includes a thioxoimidazolidinone core, chlorophenyl, phenylethyl, and methoxyphenyl groups, which contribute to its diverse chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[2-(4-chlorophenyl)ethyl]-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Thioxoimidazolidinone Core: This step involves the reaction of a suitable amine with carbon disulfide and an alkyl halide to form the thioxoimidazolidinone ring.

    Introduction of the Chlorophenyl and Phenylethyl Groups: These groups are introduced through nucleophilic substitution reactions using appropriate chlorophenyl and phenylethyl halides.

    Acetylation: The final step involves the acetylation of the intermediate compound with 4-methoxyphenyl acetic acid under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-{3-[2-(4-chlorophenyl)ethyl]-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{3-[2-(4-chlorophenyl)ethyl]-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its unique structure and functional groups.

    Pharmacology: Research focuses on its interactions with biological targets, including enzymes and receptors, to understand its therapeutic potential.

    Industrial Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds and pharmaceuticals.

    Biology: Studies explore its effects on cellular processes and its potential as a tool for investigating biological pathways.

Mechanism of Action

The mechanism of action of 2-{3-[2-(4-chlorophenyl)ethyl]-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds with similar aromatic structures and biological activities.

    Phenoxy Acetamide Derivatives: Compounds with similar functional groups and synthetic routes.

    Thioxoimidazolidinone Derivatives: Compounds with similar core structures and chemical properties.

Uniqueness

2-{3-[2-(4-chlorophenyl)ethyl]-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide is unique due to its combination of functional groups and structural features, which contribute to its diverse chemical reactivity and potential biological activities. Its specific arrangement of chlorophenyl, phenylethyl, and methoxyphenyl groups sets it apart from other similar compounds, providing distinct properties and applications.

Properties

Molecular Formula

C28H28ClN3O3S

Molecular Weight

522.1 g/mol

IUPAC Name

2-[3-[2-(4-chlorophenyl)ethyl]-5-oxo-1-(2-phenylethyl)-2-sulfanylideneimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C28H28ClN3O3S/c1-35-24-13-11-23(12-14-24)30-26(33)19-25-27(34)32(18-16-20-5-3-2-4-6-20)28(36)31(25)17-15-21-7-9-22(29)10-8-21/h2-14,25H,15-19H2,1H3,(H,30,33)

InChI Key

GFKNWNPYLYVCTL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCC3=CC=C(C=C3)Cl)CCC4=CC=CC=C4

Origin of Product

United States

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